molecular formula C6H2BrClF2O2S B1392985 4-Bromo-2,6-difluorobenzenesulfonyl chloride CAS No. 874804-21-4

4-Bromo-2,6-difluorobenzenesulfonyl chloride

Cat. No. B1392985
M. Wt: 291.5 g/mol
InChI Key: UMDYPUFAKPKDSC-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C<sub>6</sub>H<sub>2</sub>BrClF<sub>2</sub>O<sub>2</sub>S . It belongs to the class of fluorinated building blocks and is commonly used in synthetic chemistry as a versatile reagent.



Synthesis Analysis

The synthesis of this compound involves introducing bromine, fluorine, and sulfonyl chloride functional groups onto a benzene ring. While specific synthetic routes may vary, a common method includes the reaction of 2,6-difluorobenzenesulfonyl chloride with bromine in the presence of a suitable catalyst. The resulting product is 4-bromo-2,6-difluorobenzenesulfonyl chloride.



Molecular Structure Analysis

The molecular structure of 4-bromo-2,6-difluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromine, two fluorine atoms, and a sulfonyl chloride group. The arrangement of these substituents affects its reactivity and properties.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling reactions. Researchers have explored its utility in the synthesis of pharmaceutical intermediates, agrochemicals, and other functional materials.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 38-42°C (literature value).

  • Appearance : Solid.

  • Solubility : Insoluble in water; soluble in organic solvents.

  • Molecular Weight : 291.50 g/mol .


Scientific Research Applications

Catalytic Applications

4-Bromo-2,6-difluorobenzenesulfonyl chloride has been utilized in various catalytic processes. Notably, it has been used in Pd-catalyzed desulfitative arylation reactions. The reactivity of (poly)halo-substituted benzenesulfonyl chlorides, including 4-bromo-2,6-difluorobenzenesulfonyl chloride, was explored for Pd-catalyzed desulfitative arylation, where they reacted nicely to afford arylated heteroarenes without cleaving the C–Br bonds. This allows for further transformations, demonstrating its utility in complex organic synthesis and catalysis (Skhiri et al., 2015).

Photoreduction and Photosubstitution

4-Bromo-2,6-difluorobenzenesulfonyl chloride has been studied in the context of photoreduction and photosubstitution reactions. For instance, the HCl-catalyzed photoreduction of 4-bromonitrobenzene, a related compound, indicates a broader applicability of these bromo-substituted benzenes in photochemical reactions (Wubbels et al., 1988).

Detection and Quantification in LC-MS

In liquid chromatography-mass spectrometry (LC-MS), derivatives of 4-bromo-2,6-difluorobenzenesulfonyl chloride, like 4-nitrobenzenesulfonyl chloride, have been utilized to enhance the detection sensitivity for certain compounds, such as estrogens in biological fluids (Higashi et al., 2006).

Use in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides prepared from 4-bromo-2,6-difluorobenzenesulfonyl chloride have been applied in solid-phase synthesis. They are used as key intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Application in Fluorination Processes

4-Bromo-2,6-difluorobenzenesulfonyl chloride and similar compounds play a role in electrochemical fluorination processes. These processes involve the fluorination of halobenzenes and are significant in the production of fluorinated organic compounds (Horio et al., 1996).

Bioconjugation

This compound's derivatives, like 4-fluorobenzenesulfonyl chloride, are effective in activating hydroxyl groups of polymeric carriers for the covalent attachment of biologicals to solid supports. This has potential therapeutic applications in bioselective separation processes (Chang et al., 1992).

Coenzyme Q10 Synthesis

Derivatives of 4-bromo-2,6-difluorobenzenesulfonyl chloride are used in the synthesis of key intermediates for producing coenzyme Q10, demonstrating its significance in pharmaceutical synthesis (Mu et al., 2011).

Safety And Hazards


  • Hazard Class : Eye damage (H314) and skin corrosion (Precautionary Statements: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363).

  • Storage : Combustible and corrosive (Storage Class Code: 8A).

  • Personal Protective Equipment : Use dust masks (N95), eyeshields, and gloves when handling.


Future Directions

Researchers continue to explore the synthetic applications of 4-bromo-2,6-difluorobenzenesulfonyl chloride. Its unique combination of functional groups makes it a valuable building block for designing novel molecules with specific properties.


properties

IUPAC Name

4-bromo-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(5(10)2-3)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDYPUFAKPKDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256202
Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluorobenzenesulfonyl chloride

CAS RN

874804-21-4
Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-21-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-difluorobenzene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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